Territrem C

Catalog No.
S598970
CAS No.
89020-33-7
M.F
C28H32O9
M. Wt
512.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Territrem C

CAS Number

89020-33-7

Product Name

Territrem C

IUPAC Name

(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-hydroxy-3,5-dimethoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C28H32O9/c1-24(2)8-7-21(29)26(4)27(24,32)10-9-25(3)28(26,33)14-16-18(37-25)13-17(36-23(16)31)15-11-19(34-5)22(30)20(12-15)35-6/h7-8,11-13,30,32-33H,9-10,14H2,1-6H3/t25-,26+,27-,28-/m1/s1

InChI Key

FTTNXWIFPFEOQT-JUDWXZBOSA-N

SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C

Synonyms

4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-9-(3,5-dimethoxy-4-hydroxyphenyl)-4H,11H-naphtho(2.1-b)pyrano(3,4-e)pyran-1,11(5H)-dione, territrem C

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)(C(=O)C=CC3(C)C)C)O

Description

Territrem C is a natural product found in Penicillium with data available.

Territrem C is a complex organic compound classified as a tremorgenic mycotoxin. It is produced by the fungus Aspergillus terreus, which is known to contaminate various agricultural products, particularly rice. The chemical structure of territrem C is characterized by its molecular formula C28H32O9C_{28}H_{32}O_{9} and a unique arrangement of functional groups that contribute to its biological activity and toxicity. This compound has garnered attention due to its potential effects on human health and its role in food safety, particularly in regions where contaminated crops are prevalent .

, particularly involving hydroxylation and oxidation processes. Studies have shown that it can be metabolized in human liver microsomes, primarily through cytochrome P450 enzymes, such as CYP3A4 and CYP3A5. These enzymes facilitate the hydroxylation of testosterone, which correlates with the metabolism of territrem C, indicating its potential interactions within biological systems . Additionally, chemical degradation studies have employed hydrogen peroxide and O-methylation to elucidate its partial structure and confirm its identity .

Territrem C exhibits significant biological activity, primarily as a neurotoxin. It has been shown to affect the central nervous system by inducing tremors and other neurological symptoms in affected individuals or animals. The tremorgenic effects are attributed to its ability to disrupt neurotransmitter functions, leading to hyperactivity in nerve signaling pathways. This has raised concerns regarding its presence in food supplies and the potential for acute toxicity in humans .

Studies on the interactions of territrem C with biological systems focus on its metabolic pathways and effects on neurotransmitter systems. The compound's metabolism in human liver microsomes has been extensively studied, revealing significant interactions with cytochrome P450 enzymes that could influence drug metabolism and efficacy. Furthermore, investigations into its neurotoxic effects highlight potential interactions with synaptic transmission processes, which could inform safety assessments for food products contaminated with this mycotoxin .

Territrem C is part of a larger family of compounds known as territrem mycotoxins. Other similar compounds include:

  • Territrem A: Another tremorgenic mycotoxin produced by Aspergillus terreus, known for similar neurotoxic effects.
  • Territrem B: Closely related to territrem C but differs slightly in structure and biological activity.
  • Isoterreulactone A: A derivative that shares some structural similarities but has distinct properties.
Compound NameMolecular FormulaKey Characteristics
Territrem AC28H32O9C_{28}H_{32}O_{9}Similar neurotoxic effects
Territrem BC27H30O8C_{27}H_{30}O_{8}Slightly different structure; less toxic
Isoterreulactone AC22H22O7C_{22}H_{22}O_{7}Shares structural motifs; distinct properties

Territrem C's uniqueness lies in its specific structural features and potent neurotoxic effects compared to these other compounds. Its complex arrangement of functional groups contributes significantly to its biological activity and toxicity profile, making it a critical focus for ongoing research in mycotoxicology .

Territrem C is a tremorgenic mycotoxin with the molecular formula C₂₈H₃₂O₉ and a molecular weight of 512.5 g/mol . Its structure comprises a polycyclic framework fused with a pyranopyran system and a substituted phenyl group. The core structure includes:

  • A naphtho[2,1-b]pyrano[3,4-e]pyran backbone.
  • A 4-hydroxy-3,5-dimethoxyphenyl moiety at position C-9 .
  • Four methyl groups at positions C-4, C-4, C-6a, and C-12b, along with hydroxyl groups at C-4a and C-12a .

Stereochemical analysis confirms the absolute configuration as 4aR, 6aR, 12aS, 12bS, determined through nuclear magnetic resonance (NMR) and X-ray crystallography . The structural distinction between territrem C and its analogs (e.g., territrem B) lies in the substitution pattern of the phenyl group: territrem C features a 4-hydroxy-3,5-dimethoxy substitution, whereas territrem B has a 3,4,5-trimethoxy group .

Spectroscopic Data and Analytical Identification

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 60 MHz):
    • Methyl singlets at δ 1.21 (3H), 1.30 (3H), 1.47 (3H), and 1.53 (3H) .
    • Aromatic protons at δ 6.88 (1H, s) and δ 7.02 (1H, s) .
    • Olefinic protons at δ 5.97 (2H, m) .
  • ¹³C NMR (pyridine-d₅):
    • 28 carbons, including six methyls (δ 16.2–28.4), five olefinic methines (δ 120.1–138.7), and carbonyl carbons at δ 170.2 (C-1) and δ 169.8 (C-11) .

Infrared (IR) Spectroscopy

Key absorptions (KBr):

  • 3,470 cm⁻¹ (O–H stretch).
  • 1,705 cm⁻¹ and 1,685 cm⁻¹ (C=O stretch).
  • 1,640 cm⁻¹ (C=C aromatic) .

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS):
    • Observed: m/z 535.1919 [M + Na]⁺ (calculated for C₂₈H₃₂O₉Na: 535.1919) .
    • Fragmentation peaks at m/z 512.20 (molecular ion) and 494.18 (loss of H₂O) .

Physicochemical Properties

Solubility

Territrem C is sparingly soluble in water but exhibits solubility in polar organic solvents:

SolventSolubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
EthanolPartially soluble
MethanolPartially soluble

Stability

  • Thermal Stability: Decomposes at temperatures above 200°C .
  • Photostability: Sensitive to UV light due to conjugated double bonds; storage in amber vials is recommended .

pH Sensitivity

The compound’s hydroxyl and methoxy groups render it susceptible to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, leading to demethylation or ring-opening reactions .

Territrem C represents a significant secondary metabolite produced by the filamentous fungus Aspergillus terreus [9]. This tremorgenic mycotoxin, with the molecular formula C28H32O9 and molecular weight of 512.55 g/mol, was first isolated from chloroform extracts of rice cultures of Aspergillus terreus strain 23-1, which also produces the structurally related compounds territrem A and territrem B [9] [12]. The fungus Aspergillus terreus has been extensively studied for its ability to produce a diverse array of bioactive secondary metabolites with various biological activities [8].

The production of territrem C in Aspergillus terreus occurs during the later stages of fungal growth, typically appearing after approximately 8-10 days of cultivation and reaching maximum production levels around day 14 [14] [15]. The biosynthesis takes place within the fungal mycelium, where the compound accumulates before being extracted using organic solvents such as chloroform [9]. The production of territrems, including territrem C, is influenced by various cultivation parameters including nutrient availability, temperature, and pH, with optimal production observed in rice or potato-dextrose media under controlled laboratory conditions [14].

Structurally, territrem C is characterized by a complex meroterpenoid scaffold (hybrid polyketide-terpenoid) featuring a 4-hydroxy-3,5-dimethoxy phenyl group, which distinguishes it from territrem B that contains a 3,4,5-trimethoxy phenyl group [9] [13]. This structural difference is significant as it affects the compound's biological properties and serves as evidence of the metabolic relationship between these compounds, with territrem B being obtainable through methylation of territrem C using dimethyl sulfate [9].

Table 1: Chemical Properties of Territrem C

PropertyValue
Chemical FormulaC28H32O9
Molecular Weight512.55 g/mol
CAS Number89020-33-7
Structure TypeMeroterpenoid (hybrid polyketide-terpenoid)
Producing OrganismAspergillus terreus
Phenyl Moiety4-hydroxy-3,5-dimethoxy phenyl group
Biological ActivityTremorgenic mycotoxin, HMG-CoA reductase inhibitor

Precursor Incorporation and Enzymatic Regulation

The biosynthesis of territrem C involves the incorporation of various precursors through complex enzymatic pathways [14] [15]. Research utilizing radioactive precursors has provided valuable insights into the biosynthetic origins of the different structural components of territrems [14]. When radioactive precursors were added to Aspergillus terreus cultures, the incorporation patterns revealed the distinct origins of the aromatic and non-aromatic portions of the molecule [17].

Studies have demonstrated that the aromatic moiety of territrem C is primarily derived from shikimate, with the methyl groups on the benzene ring originating from the methyl group of methionine [14] [17]. This was evidenced by experiments showing that when [U-14C]shikimate, L-[methyl-14C]methionine, and L-[methyl-3H]methionine were used as precursors, the radioactivity was predominantly localized in the aromatic portion of the molecule [14]. In contrast, when [2-14C]mevalonate was employed as a precursor, the radioactivity was mainly found in the non-aromatic (terpenoid) moiety of territrem [14] [17].

The biosynthetic pathway of territrem C can be conceptualized as a series of enzymatically regulated steps involving multiple enzyme systems [4]. The process begins with the formation of a polyketide backbone derived from acetate units via polyketide synthase (PKS) enzymes [4]. Concurrently, the terpenoid unit is synthesized through the mevalonate pathway, which requires the activity of several enzymes including HMG-CoA reductase [14]. These two distinct units are subsequently coupled by prenyltransferase enzymes, followed by cyclization reactions catalyzed by terpene cyclases to form the core structure [4].

Table 2: Biosynthetic Precursors of Territrem C

PrecursorContribution to Territrem C StructurePathway
ShikimateContributes to the aromatic (benzene ring) moietyShikimate pathway
MethionineMethyl groups on the benzene ring (via methyl transfer)Methyl transfer reactions
MevalonateContributes to the non-aromatic (terpenoid) moietyMevalonate pathway
AcetatePrimary carbon source for both polyketide and terpenoid portionsAcetate-malonate pathway (polyketide synthesis)

The enzymatic regulation of territrem C biosynthesis involves a complex interplay of various enzymes that catalyze specific reactions in the biosynthetic pathway [4] [14]. The proposed biosynthetic pathway includes several key steps, each mediated by specific enzymes or enzyme systems [4]. These include polyketide synthases for the formation of the polyketide backbone, prenyltransferases for the coupling of polyketide and terpenoid units, terpene cyclases for cyclization reactions, cytochrome P450 monooxygenases for oxidative modifications, and O-methyltransferases for the addition of methyl groups to the aromatic moiety [4] [14].

Table 3: Proposed Biosynthetic Pathway Steps for Territrem C in Aspergillus terreus

StepDescriptionKey Enzymes
1. Polyketide FormationFormation of the polyketide backbone from acetate unitsPolyketide synthase (PKS)
2. Terpenoid FormationFormation of the terpenoid unit via the mevalonate pathwayHMG-CoA reductase, mevalonate kinase, IPP isomerase
3. Coupling ReactionCoupling of the polyketide and terpenoid unitsPrenyltransferase
4. CyclizationCyclization of the intermediate to form the core structureTerpene cyclase
5. Oxidative ModificationsIntroduction of hydroxyl groupsCytochrome P450 monooxygenases
6. MethylationAddition of methyl groups to the aromatic moietyO-methyltransferases

Role of HMG-CoA Reductase in Biosynthetic Pathways

HMG-CoA reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase) plays a crucial role in the biosynthesis of territrem C, particularly in the formation of the terpenoid moiety [14] [15]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which represents a rate-limiting step in the isoprenoid biosynthetic pathway [14] [16]. The mevalonate pathway is essential for the production of isoprenoid units that are incorporated into the terpenoid portion of territrem C [14].

The significance of HMG-CoA reductase in territrem biosynthesis has been demonstrated through inhibition studies using mevinolin (lovastatin), a specific inhibitor of this enzyme [14] [15]. When mevinolin was added to Aspergillus terreus cultures at concentrations of 25 or 50 μM, it inhibited territrem production by 24-55% without affecting fungal growth [17]. This inhibition provides strong evidence for the involvement of HMG-CoA reductase in the biosynthetic pathway of territrems [14].

Further evidence for the role of HMG-CoA reductase comes from experiments examining the incorporation of radioactive precursors in the presence of mevinolin [14] [17]. When [U-14C]acetate was used as a precursor, mevinolin inhibited the incorporation of radioactive carbon into territrems by 30-42% [17]. However, mevinolin did not affect the incorporation of [2-14C]mevalonate into territrems [14]. This differential effect is consistent with the position of HMG-CoA reductase in the biosynthetic pathway, as mevalonate is produced downstream of the reaction catalyzed by this enzyme [14] [17].

Table 4: Role of HMG-CoA Reductase in Territrem C Biosynthesis

AspectDescription
Enzyme FunctionCatalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in isoprenoid biosynthesis
Role in Territrem BiosynthesisEssential for the formation of the terpenoid moiety of territrem C through the mevalonate pathway
Inhibition EffectMevinolin (a specific HMG-CoA reductase inhibitor) inhibits territrem production by 24-55% in Aspergillus terreus cultures
Experimental EvidenceMevinolin inhibits incorporation of [U-14C]acetate into territrems but does not affect incorporation of [2-14C]mevalonate
Regulatory SignificanceRepresents a key regulatory point in the biosynthesis of the terpenoid portion of territrem C

The regulatory role of HMG-CoA reductase extends beyond its catalytic function, as it represents a key control point in the biosynthesis of territrem C [14] [16]. The activity of this enzyme can be modulated by various factors, including feedback inhibition by downstream metabolites and transcriptional regulation [16]. This regulatory control allows the fungus to adjust the production of territrems in response to changing environmental conditions and metabolic demands [14] [15].

Metabolic Transformations (Hydroxylation, Demethylation)

Territrem C undergoes various metabolic transformations, primarily through hydroxylation and demethylation reactions [1] [21]. These transformations are important for understanding both the biosynthetic relationships between different territrems and the metabolic fate of these compounds in biological systems [21].

Hydroxylation represents a major metabolic transformation of territrem C, particularly at the 4β-carbon position [21]. Studies using rat liver microsomes have demonstrated the formation of 4β-hydroxymethyl-4β-demethylterritrem C (MC) through this hydroxylation reaction [21]. This transformation is catalyzed by cytochrome P450 enzymes, with CYP3A isoforms playing a predominant role [21]. In mammalian systems, CYP3A4 and CYP3A5 have been identified as the major enzymes responsible for the hydroxylation of territrems [1] [21].

Demethylation, particularly O-demethylation of the methoxy groups on the aromatic moiety, represents another significant metabolic transformation of territrems [21]. The relationship between territrem B and territrem C illustrates this transformation, as territrem C can be considered a demethylated derivative of territrem B, differing in the presence of a 4-hydroxy-3,5-dimethoxy phenyl group instead of a 3,4,5-trimethoxy phenyl group [9] [13]. Conversely, territrem B can be obtained through methylation of territrem C using dimethyl sulfate [9].

Table 5: Metabolic Transformations of Territrem C

TransformationEnzymeProductLocation
HydroxylationCytochrome P450 (primarily CYP3A4/CYP3A5 in mammals)4β-hydroxymethyl-4β-demethylterritrem C (MC)Primarily in liver microsomes
O-DemethylationCytochrome P450 (primarily CYP3A4/CYP3A5 in mammals)Various demethylated derivativesPrimarily in liver microsomes

The metabolic transformations of territrem C exhibit gender-dependent differences in mammalian systems [21]. Studies with rat liver microsomes have shown that the formation of metabolites through both hydroxylation and demethylation reactions occurs at higher rates in males compared to females [21]. This gender difference has been attributed to the differential expression of CYP3A enzymes, with CYP3A1 being expressed at different levels in both genders, while CYP3A2 is expressed only in males [21].

XLogP3

2.5

Wikipedia

Territrem C

Dates

Modify: 2024-02-18

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